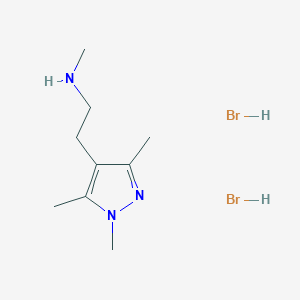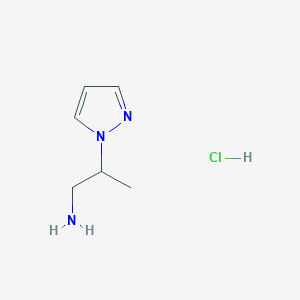
1-Cyclopropyl-2-(naphthalen-2-yloxy)ethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-2-(naphthalen-2-yloxy)ethanamine hydrochloride is a chemical compound with the molecular formula C15H18ClNO and a molecular weight of 263.76 g/mol . This compound is often used in research settings and has various applications in chemistry and biology.
Métodos De Preparación
The synthesis of 1-Cyclopropyl-2-(naphthalen-2-yloxy)ethanamine hydrochloride typically involves the reaction of naphthalen-2-ol with 1-cyclopropyl-2-chloroethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction. The product is then purified and converted to its hydrochloride salt form.
Análisis De Reacciones Químicas
1-Cyclopropyl-2-(naphthalen-2-yloxy)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced using hydrogen gas in the presence of a palladium catalyst to form the corresponding amine.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-2-(naphthalen-2-yloxy)ethanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving receptor binding and enzyme inhibition.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-2-(naphthalen-2-yloxy)ethanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
1-Cyclopropyl-2-(naphthalen-2-yloxy)ethanamine hydrochloride can be compared with other similar compounds, such as:
1-Naphthalen-2-yl-ethylamine: This compound has a similar structure but lacks the cyclopropyl group, which can affect its reactivity and binding properties.
2-(Naphthalen-2-yloxy)ethanamine: This compound is similar but does not have the cyclopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.
The unique presence of the cyclopropyl group in this compound can influence its chemical and biological properties, making it distinct from these similar compounds.
Propiedades
IUPAC Name |
1-cyclopropyl-2-naphthalen-2-yloxyethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c16-15(12-5-6-12)10-17-14-8-7-11-3-1-2-4-13(11)9-14;/h1-4,7-9,12,15H,5-6,10,16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRJXYZWOZZWOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(COC2=CC3=CC=CC=C3C=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-[2-(dimethylamino)ethyl]-5-methyl-1H-indol-3-yl]ethanamine;oxalic acid](/img/structure/B7955743.png)
![2-[2-[2-[benzyl(methyl)amino]ethyl]-5-methyl-1H-indol-3-yl]ethanamine;oxalic acid](/img/structure/B7955749.png)
![1-[2-(2,5-Dimethyl-1h-pyrrol-1-yl)ethyl]piperazine dihydrochloride](/img/structure/B7955753.png)

![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B7955775.png)



![1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydroiodide](/img/structure/B7955804.png)
